molecular formula C3H8O2S B13759493 2-Propanesulfinic acid

2-Propanesulfinic acid

Cat. No.: B13759493
M. Wt: 108.16 g/mol
InChI Key: AQAAVCJTEANSGJ-UHFFFAOYSA-N
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Description

2-Propanesulfinic acid, also known as 2-methylpropane-2-sulfinic acid, is an organic compound with the molecular formula C4H10O2S. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in water and polar organic solvents and is known for its reactivity with oxidizing agents and strong acids .

Preparation Methods

2-Propanesulfinic acid can be synthesized through various methods. One common synthetic route involves the gasification of 2-propanesulfonyl chloride, followed by esterification. The process typically involves heating 2-propanesulfonyl chloride to its boiling point and then introducing a controlled flow of a benzene/methanol mixture to produce the desired sulfinic acid . Industrial production methods often involve similar processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Propanesulfinic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Propanesulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-propanesulfinic acid involves its reactivity with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the sulfinic acid group, which can donate electrons to form new bonds. The pathways involved in its reactions often include nucleophilic substitution and oxidation-reduction mechanisms .

Comparison with Similar Compounds

2-Propanesulfinic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its balance of reactivity and stability, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

propane-2-sulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2S/c1-3(2)6(4)5/h3H,1-2H3,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAAVCJTEANSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902411
Record name NoName_1653
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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